Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate
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Overview
Description
Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate is a compound that has been synthesized and studied for its potential applications in various fields. The compound is characterized by the presence of a cyano group, a chloroanilino moiety, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, ethyl 4,4,4-trichloro-2-cyano-2-butenoate, a compound with a similar structure, has been synthesized through a one-pot reaction involving Michael addition of nucleophiles. This process yields various 3-substituted derivatives with good to excellent yields and high stereoselectivity . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been determined through spectral studies and confirmed by X-ray diffraction. This compound crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . While this information pertains to a different compound, it provides insight into the structural aspects that might be similar in this compound, such as the potential for crystallization and the presence of a planar conformation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on related compounds. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate exhibits antimicrobial and antioxidant activities, which were evaluated in vitro . These properties suggest that this compound may also possess similar biological activities, although direct studies on this compound would be required to confirm such properties.
properties
IUPAC Name |
ethyl (E)-4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLLTOXOSRSPR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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